Welcome to the BenchChem Online Store!
molecular formula C9H10ClNO3 B8441656 ethyl 2-(5-chloropyridin-3-yl)oxyacetate

ethyl 2-(5-chloropyridin-3-yl)oxyacetate

Cat. No. B8441656
M. Wt: 215.63 g/mol
InChI Key: FZCCJBRCMIVFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931206

Procedure details

A solution of ethyl (2,5-dichloropyrid-3-yloxy)-acetate (200mg.) in glacial acetic acid (8ml.) was stirred overnight under reflux with acid washed zinc powder (1.0g.). The solution was cooled and filtered and the filtrate was evaporated to dryness. The residue was purified by chromatography on silica gel to yield ethyl(5-chloropyrid-3-yloxy)acetate, m.p. 38°-40°C. (ether-pentane).
Name
ethyl (2,5-dichloropyrid-3-yloxy)-acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]([Cl:15])=[CH:4][N:3]=1>C(O)(=O)C>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][O:8][C:7]1[CH:2]=[N:3][CH:4]=[C:5]([Cl:15])[CH:6]=1)[CH3:14]

Inputs

Step One
Name
ethyl (2,5-dichloropyrid-3-yloxy)-acetate
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1OCC(=O)OCC)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with acid
WASH
Type
WASH
Details
washed zinc powder (1.0g.)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC=1C=NC=C(C1)Cl)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.